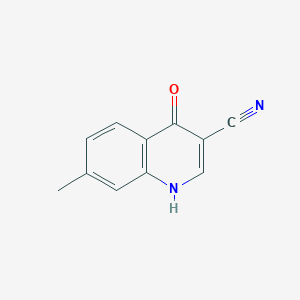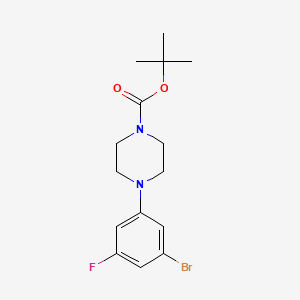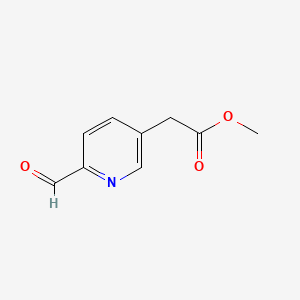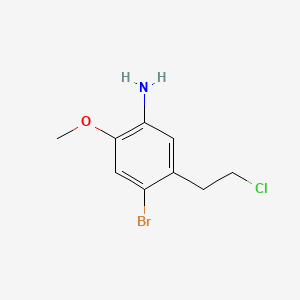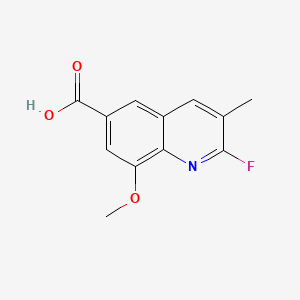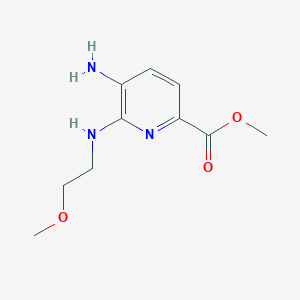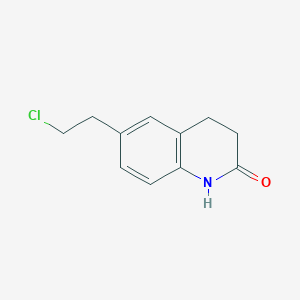
6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with a unique structure that includes a quinoline ring system substituted with a 2-chloroethyl group
Méthodes De Préparation
The synthesis of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 2-chloroethylamine with a quinoline derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The quinoline ring system may also interact with DNA or proteins, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as:
Chloroethyl chloroformate: Used as a reagent in organic synthesis.
Carmustine: A nitrogen mustard compound used in chemotherapy.
Chlormethine: Another nitrogen mustard compound with anticancer properties. The uniqueness of this compound lies in its specific structure, which combines a quinoline ring with a 2-chloroethyl group, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
133998-89-7 |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
6-(2-chloroethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12ClNO/c12-6-5-8-1-3-10-9(7-8)2-4-11(14)13-10/h1,3,7H,2,4-6H2,(H,13,14) |
Clé InChI |
KKNZNYQQZOBEKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
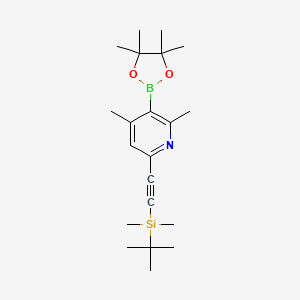
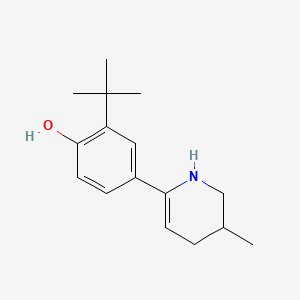
![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
